molecular formula C9H9NO6 B1586015 3,4-Dimethoxy-2-nitrobenzoic acid CAS No. 79025-28-8

3,4-Dimethoxy-2-nitrobenzoic acid

Cat. No.: B1586015
CAS No.: 79025-28-8
M. Wt: 227.17 g/mol
InChI Key: QZYYEGRMWJAHBY-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-nitrobenzoic acid: is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, featuring two methoxy groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-2-nitrobenzoic acid can be synthesized through the nitration of 3,4-dimethoxybenzoic acid. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3,4-Dimethoxy-2-nitrobenzoic acid can undergo reduction reactions to form 3,4-dimethoxy-2-aminobenzoic acid. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or metal hydrides such as sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: Oxidation reactions can convert the methoxy groups to hydroxyl groups, leading to the formation of 3,4-dihydroxy-2-nitrobenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 3,4-Dimethoxy-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

    Oxidation: 3,4-Dihydroxy-2-nitrobenzoic acid.

Scientific Research Applications

3,4-Dimethoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential to interact with biological macromolecules.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but with different positions of the methoxy groups.

    3,5-Dimethoxy-4-nitrobenzoic acid: Another isomer with different substitution patterns.

    2,5-Dimethoxy-3-nitrobenzoic acid: Features methoxy groups at different positions.

Uniqueness: 3,4-Dimethoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

3,4-dimethoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-6-4-3-5(9(11)12)7(10(13)14)8(6)16-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYYEGRMWJAHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361378
Record name 3,4-dimethoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79025-28-8
Record name 3,4-dimethoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 823 g. potassium permanganate in about 8.5 liters of H2O was gradually added to a refluxing solution of 3,4-dimethoxy-2-nitrobenzaldehyde (550 g., 2.60 moles) in 5.6 liters of acetone. The reaction mixture was refluxed for four more hours, then filtered through diatomaceous earth while hot and the filter cake washed with hot water. The acetone was removed in vacuo and a small amount of unreacted solid was filtered off. The aqueous solution was acidified with 2 N hydrochloric acid (1.8 liters) to yield 505 g. (85%) of the essentially pure title compound. Recrystallization from water afforded colorless crystals, M.P. 200°-202° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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550 g
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reactant
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Quantity
8.5 L
Type
solvent
Reaction Step One
Quantity
5.6 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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